3-(4-(Methoxymethyl)phenyl)acrylaldehyde
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Overview
Description
3-(4-(Methoxymethyl)phenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde typically involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate acrylating agent. One common method is the Claisen-Schmidt condensation, where 4-(methoxymethyl)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-(Methoxymethyl)phenyl)acrylic acid.
Reduction: 3-(4-(Methoxymethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Methoxymethyl)phenyl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)acrylaldehyde
- 3-(4-Methylphenyl)acrylaldehyde
- 3-(4-Ethoxyphenyl)acrylaldehyde
Uniqueness
3-(4-(Methoxymethyl)phenyl)acrylaldehyde is unique due to the presence of the methoxymethyl group, which can influence its reactivity and properties. This structural feature can enhance its solubility, stability, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-[4-(methoxymethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-8H,9H2,1H3/b3-2+ |
InChI Key |
IBYNODLKSCRWOX-NSCUHMNNSA-N |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
COCC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
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